Cas no 58381-22-9 (Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate)

Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a versatile nitro-substituted pyrazole derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity due to the presence of both nitro and ester functional groups, enabling efficient further functionalization. The compound serves as a valuable precursor for the synthesis of heterocyclic compounds, agrochemicals, and bioactive molecules. Its crystalline nature ensures consistent purity and handling stability. The electron-withdrawing nitro group enhances electrophilic substitution reactions, making it particularly useful in the development of complex molecular architectures. Suitable for controlled reactions, it is often employed in medicinal chemistry for scaffold diversification.
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate structure
58381-22-9 structure
Product Name:Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
CAS No:58381-22-9
MF:C9H11N3O6
MW:257.200142145157
CID:342277
PubChem ID:44725613
Update Time:2025-05-26

Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
    • 58381-22-9
    • DTXSID40660480
    • Diethyl4-nitro-1H-pyrazole-3,5-dicarboxylate
    • Inchi: 1S/C9H11N3O6/c1-3-17-8(13)5-7(12(15)16)6(11-10-5)9(14)18-4-2/h3-4H2,1-2H3,(H,10,11)
    • InChI Key: BNKGKENZSQGCHY-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C(C(C(=O)OCC)=NN1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 257.06483
  • Monoisotopic Mass: 257.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 127A^2
  • XLogP3: 1.1

Experimental Properties

  • PSA: 124.42

Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A049002456-5g
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
58381-22-9 95%
5g
$1035.15 2023-09-01
Alichem
A049002456-10g
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
58381-22-9 95%
10g
$1353.40 2023-09-01
Alichem
A049002456-25g
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
58381-22-9 95%
25g
$2556.72 2023-09-01
Chemenu
CM188111-1g
diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
58381-22-9 95%
1g
$464 2021-08-05
Chemenu
CM188111-1g
diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
58381-22-9 95%
1g
$521 2023-02-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626592-1g
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
58381-22-9 98%
1g
¥4627.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626592-5g
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
58381-22-9 98%
5g
¥9912.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626592-10g
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
58381-22-9 98%
10g
¥13216.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626592-25g
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
58381-22-9 98%
25g
¥23786.00 2024-05-07

Additional information on Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate: A Comprehensive Overview

Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS No. 58381-22-9) is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and carboxylate groups. The pyrazole core is a five-membered aromatic heterocycle containing two nitrogen atoms, making it a versatile scaffold for various chemical modifications. The presence of the nitro group introduces electron-withdrawing properties, while the dicarboxylate groups provide opportunities for further functionalization and reactivity.

Recent studies have highlighted the potential of Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate in the development of advanced materials. Researchers have explored its use as a precursor for the synthesis of pyrazole-based polymers, which exhibit excellent thermal stability and mechanical properties. These polymers have found applications in high-performance composites and lightweight structural materials. Furthermore, the compound's ability to undergo various substitution reactions has made it a valuable intermediate in the synthesis of bioactive molecules.

The synthesis of Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate typically involves multi-step processes that include nitration and esterification reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, the use of transition metal catalysts has been reported to enhance the yield and purity of the compound during its preparation.

In terms of applications, Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate has shown promise in the field of electrochemistry. Its ability to act as an electron-deficient aromatic system makes it a suitable candidate for use in organic electronics. Researchers have investigated its potential as an active layer material in organic field-effect transistors (OFETs), where it demonstrates good charge transport properties. Additionally, the compound has been explored as a building block for constructing supramolecular assemblies, which are essential components in nanotechnology.

Recent research has also focused on the biological activity of Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, suggesting its potential use in pharmaceutical applications. However, further investigations are required to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical use.

From an environmental perspective, the stability and biodegradability of Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate have been evaluated to ensure its safe handling and disposal. Results indicate that under controlled conditions, the compound undergoes gradual degradation without releasing harmful byproducts. This information is crucial for industries involved in its production and application.

In conclusion, Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS No. 58381-22-9) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on advanced materials, electronics, and pharmaceuticals. As ongoing studies continue to uncover new properties and uses for this compound, its significance in modern chemistry is expected to grow further.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited